molecular formula C22H25N3O4S2 B2424153 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 438022-92-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2424153
CAS No.: 438022-92-5
M. Wt: 459.58
InChI Key: MVQOAMYUQZABRM-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Scientific Research Applications

Biological and Pharmacological Screening

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide and its derivatives have been extensively researched for their biological and pharmacological properties. Notably, these compounds have shown potential in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These properties are derived from the synthesis of various substituted derivatives, indicating a broad spectrum of biological activity which can be harnessed for therapeutic applications (Patel et al., 2009).

Electrophysiological Activity

The compound's derivatives have also been studied for their cardiac electrophysiological activity. Certain N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in vitro, indicating potential applications in the development of selective class III agents for cardiac applications (Morgan et al., 1990).

Antimicrobial Evaluation

Thiazole derivatives, including those related to the compound , have demonstrated significant antimicrobial activity. Research indicates that derivatives with phenyl rings substituted with electron-donating groups like hydroxyl and amino exhibit maximal antimicrobial activity, hinting at the potential for developing novel antimicrobial agents (Chawla, 2016).

Anti-inflammatory and Anticancer Properties

Research has also uncovered the anti-inflammatory and anticancer potential of derivatives based on this compound. Certain derivatives have demonstrated anti-inflammatory activity and shown promise as anticancer agents, indicating the compound's potential in the development of new therapeutic agents for various inflammatory and cancer-related conditions (Lynch et al., 2006).

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-13-9-14(2)20-19(10-13)30-22(23-20)24-21(26)17-5-7-18(8-6-17)31(27,28)25-11-15(3)29-16(4)12-25/h5-10,15-16H,11-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOAMYUQZABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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